molecular formula C₁₇H₁₈D₃ClN₂S B1147293 Iso Promethazine-d3 Hydrochloride CAS No. 1329835-09-7

Iso Promethazine-d3 Hydrochloride

Cat. No.: B1147293
CAS No.: 1329835-09-7
M. Wt: 323.9
InChI Key:
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Description

Iso Promethazine-d3 Hydrochloride is a deuterated form of promethazine hydrochloride, a phenothiazine derivative. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. The deuterium atoms replace hydrogen atoms in the molecule, which helps in distinguishing it from non-labeled compounds in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iso Promethazine-d3 Hydrochloride involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Iso Promethazine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

Iso Promethazine-d3 Hydrochloride exerts its effects by antagonizing various receptors, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-labeled compounds .

Properties

IUPAC Name

N-methyl-2-phenothiazin-10-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISCHQYUHLQSBU-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857886
Record name N-Methyl-N-(~2~H_3_)methyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329835-09-7
Record name N-Methyl-N-(~2~H_3_)methyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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